molecular formula C8H10ClNOS B13643474 1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene CAS No. 56157-98-3

1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene

Cat. No.: B13643474
CAS No.: 56157-98-3
M. Wt: 203.69 g/mol
InChI Key: GENGCYWIQHRTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H10ClNOS. It is known for its unique structure, which includes a chlorophenyl group attached to an imino and dimethyl-lambda6-sulfanone moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-chloroaniline with dimethyl sulfoxide (DMSO) in the presence of a suitable oxidizing agent. The reaction conditions often include:

    Temperature: Room temperature to moderate heating.

    Solvent: Commonly used solvents include dichloromethane or ethanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent product quality.

    Purification steps: Including recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, and water.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is utilized in various scientific fields, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)(imino)methyl-lambda6-sulfanone
  • Imino(3-methoxyphenyl)methyl-lambda6-sulfanone

Uniqueness

[(4-chlorophenyl)imino]dimethyl-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in various applications.

Properties

CAS No.

56157-98-3

Molecular Formula

C8H10ClNOS

Molecular Weight

203.69 g/mol

IUPAC Name

(4-chlorophenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10ClNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

GENGCYWIQHRTDA-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=C(C=C1)Cl)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.